3,7-Dihydroxy-7-n-propylcholanoic acid

Description

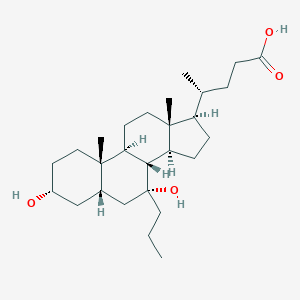

3,7-Dihydroxy-7-n-propylcholanoic acid (CAS: 124729-58-4) is a synthetic bile acid derivative characterized by hydroxyl groups at positions 3 and 7 and an n-propyl substituent at the 7-position of the cholanoic acid backbone . Structurally, it belongs to the ursodeoxycholic acid (UDCA) analog family, which includes compounds modified to enhance therapeutic efficacy or physicochemical properties . Its primary applications are in pharmaceutical research, particularly for investigating cholestatic liver diseases, lipid metabolism modulation, and transdermal drug delivery systems .

Properties

CAS No. |

124729-58-4 |

|---|---|

Molecular Formula |

C27H46O4 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19-,20-,21+,22+,24+,25+,26-,27-/m1/s1 |

InChI Key |

BOJLONLMSDGVHC-WCEAYCHHSA-N |

SMILES |

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |

Isomeric SMILES |

CCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |

Canonical SMILES |

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |

Synonyms |

3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is differentiated from other bile acid derivatives by its unique alkyl substitution pattern. Below is a comparative analysis with structurally related analogs:

| Compound Name | Substituents at C7 | Hydroxyl Positions | Solubility Profile | Key Structural Features |

|---|---|---|---|---|

| 3,7-Dihydroxy-7-n-propylcholanoic acid | n-propyl | 3α, 7α | Moderate lipophilicity | Enhanced alkyl chain length at C7 |

| 3,7-Dihydroxy-7-methylcholanoic acid | Methyl | 3α, 7α | Higher aqueous solubility | Shorter alkyl chain increases polarity |

| 3,7-Dihydroxy-7-ethylcholanoic acid | Ethyl | 3α, 7α | Intermediate lipophilicity | Balance between solubility and permeability |

| Chenodeoxycholic acid (CDCA) | None | 3α, 7α | High aqueous solubility | Natural bile acid, no C7 substitution |

| Ursodeoxycholic acid (UDCA) | None | 3α, 7β | Moderate solubility | 7β-hydroxyl configuration |

Key Observations :

- Unlike UDCA (7β-hydroxyl), the 7α-hydroxyl configuration in this compound aligns it more closely with CDCA derivatives, which are associated with cholesterol solubilization .

Metabolic Stability and Receptor Binding

- This compound: The n-propyl chain may confer resistance to hepatic amidase activity, prolonging its metabolic half-life compared to shorter-chain analogs .

- 7-Methyl and 7-Ethyl analogs : Shorter alkyl chains are metabolized faster, limiting their utility in sustained-release applications .

- CDCA and UDCA : Natural bile acids with well-established roles in emulsifying dietary fats and treating gallstones. UDCA’s 7β-hydroxyl group enhances hepatoprotective effects, while CDCA’s 7α-hydroxyl group promotes cholesterol excretion .

Research Findings and Limitations

- Efficacy in Transdermal Delivery: Studies suggest that this compound’s lipophilicity enhances skin penetration, making it suitable for localized fat reduction therapies. However, its systemic absorption remains lower than ethyl or methyl analogs due to molecular weight trade-offs .

- Toxicity Profile: Limited data exist on long-term toxicity, though shorter-chain analogs (e.g., 7-methyl) show higher hepatic accumulation risks in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.